4-Fluoro-2-methoxycinnamic acid

Descripción general

Descripción

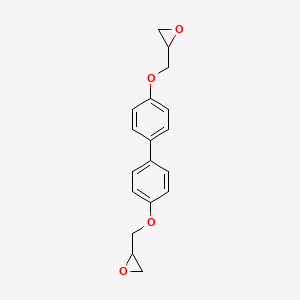

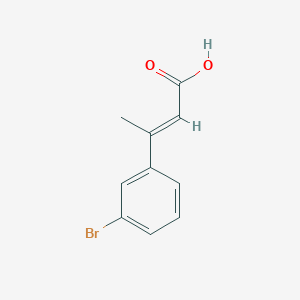

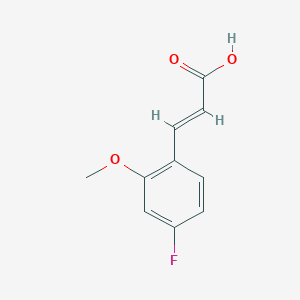

4-Fluoro-2-methoxycinnamic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.17 g/mol . The IUPAC name for this compound is (E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid .

Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methoxycinnamic acid is1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Physical And Chemical Properties Analysis

4-Fluoro-2-methoxycinnamic acid has a molecular weight of 196.17 g/mol . It has a computed XLogP3 value of 1.9 , indicating its lipophilicity. The compound has a topological polar surface area of 46.5 Ų , which can give an indication of its ability to permeate cell membranes.Aplicaciones Científicas De Investigación

Analytical Methodologies and Quantification

4-Fluoro-2-methoxycinnamic acid, closely related to ferulic acid (4-hydroxy-3-methoxycinnamic acid), is significant in the plant world, especially in cell wall architecture. Its high antioxidant properties make it a potential candidate for various applications in the food industry, health, and cosmetics. Analytical methodologies for its quantification are crucial, particularly when extracting this compound from agricultural waste materials (Barberousse et al., 2008).

Biomedical Applications

The compound exhibits properties that could be beneficial against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Its antioxidant properties link it to several biological activities, which are critical for potential health benefits (Silva & Batista, 2017). In addition, ferulic acid derivatives, like 4-fluoro-2-methoxycinnamic acid, have shown anticancer effects, particularly in inhibiting proliferation and inducing apoptosis in cancer cells (Hamdan et al., 2013).

Nutraceutical Applications

The compound is also explored for its therapeutic and nutraceutical applications. Its wide range of biologically useful properties has led to extensive testing for potential applications in treating and preventing chronic diseases (Płowuszyńska & Gliszczyńska, 2021).

Antihyperglycemic Effects

Studies have demonstrated the antihyperglycemic effects of p-methoxycinnamic acid, a derivative of cinnamic acid, in normal and diabetic rats. These effects are attributed to increased insulin secretion and glycolysis, and decreased gluconeogenesis, indicating potential applications in diabetes management (Adisakwattana et al., 2005).

Photodegradation Studies

Investigations into the photodegradation of related compounds like 2-ethylhexyl 4-methoxycinnamate provide insights into the stability and environmental impacts of these compounds. Understanding their behavior under different conditions is crucial for their application in industries like sunscreen manufacturing (Gackowska et al., 2014).

Safety and Hazards

The safety data sheet for 4-Fluoro-2-methoxycinnamic acid suggests that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

(E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAPVFYKWHSEKG-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227241 | |

| Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxycinnamic acid | |

CAS RN |

913699-84-0 | |

| Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913699-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B3431529.png)